![molecular formula C18H18O2 B14210749 2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane CAS No. 571970-50-8](/img/structure/B14210749.png)
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane is a chemical compound characterized by the presence of an oxirane ring (epoxide) attached to a fluorenyl group The fluorenyl group is a polycyclic aromatic hydrocarbon, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane typically involves the reaction of 9-ethylfluoren-9-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate fluorenyl ether, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Fluorenyl Ethers: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can form covalent bonds with target molecules, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane is unique due to the presence of both the fluorenyl group and the oxirane ring. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The fluorenyl group provides aromatic stability, while the oxirane ring offers high reactivity, allowing for diverse chemical transformations.
Propriétés
Numéro CAS |
571970-50-8 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-[(9-ethylfluoren-9-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C18H18O2/c1-2-18(20-12-13-11-19-13)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |
Clé InChI |
HCSACDQHSLOHKY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
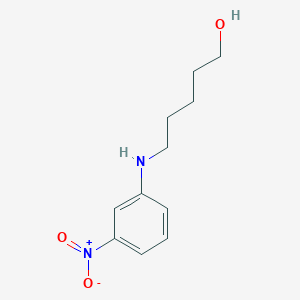
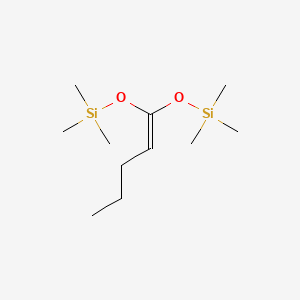
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
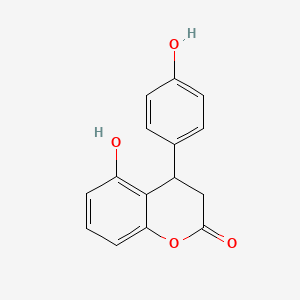
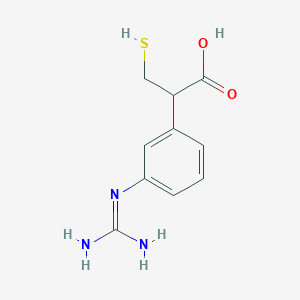
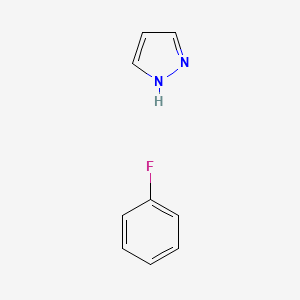

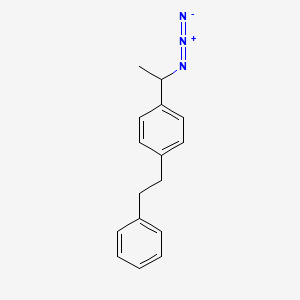
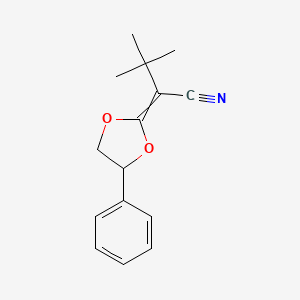
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
